![molecular formula C64H26F16N8S4 B12928144 5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular porphyrin derivative is characterized by the presence of tetrafluorinated phenyl groups and pyridylsulfanyl substituents, which impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The tetrafluorinated phenyl groups and pyridylsulfanyl substituents are introduced through subsequent functionalization reactions, such as nucleophilic substitution and thiolation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin oxides.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The tetrafluorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions include porphyrin oxides, reduced porphyrins, and substituted porphyrin derivatives.
科学研究应用
5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation.
Biology: The compound is employed in the study of enzyme mimics and as a probe for biological imaging.
Industry: The compound is used in the development of sensors and electronic devices due to its unique electronic properties.
作用机制
The mechanism of action of 5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin involves its ability to interact with various molecular targets and pathways. The compound can bind to metal ions, forming metalloporphyrin complexes that exhibit catalytic activity. These complexes can facilitate electron transfer reactions and generate reactive oxygen species, which are crucial for their biological and catalytic functions.
相似化合物的比较
Similar Compounds
- 5,10,15,20-Tetrakis(4-carboxyl phenyl)porphyrin
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin is unique due to the presence of tetrafluorinated phenyl groups and pyridylsulfanyl substituents, which enhance its chemical stability and electronic properties. These features make it particularly suitable for applications in catalysis, sensing, and photodynamic therapy.
属性
分子式 |
C64H26F16N8S4 |
|---|---|
分子量 |
1339.2 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(2,3,5,6-tetrafluoro-4-pyridin-4-ylsulfanylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C64H26F16N8S4/c65-45-41(46(66)54(74)61(53(45)73)89-25-9-17-81-18-10-25)37-29-1-2-30(85-29)38(42-47(67)55(75)62(56(76)48(42)68)90-26-11-19-82-20-12-26)32-5-6-34(87-32)40(44-51(71)59(79)64(60(80)52(44)72)92-28-15-23-84-24-16-28)36-8-7-35(88-36)39(33-4-3-31(37)86-33)43-49(69)57(77)63(58(78)50(43)70)91-27-13-21-83-22-14-27/h1-24,85,88H |
InChI 键 |
AIAAMEJEQAMNNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)SC7=CC=NC=C7)F)F)C8=C(C(=C(C(=C8F)F)SC9=CC=NC=C9)F)F)C1=C(C(=C(C(=C1F)F)SC1=CC=NC=C1)F)F)C=C3)C1=C(C(=C(C(=C1F)F)SC1=CC=NC=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


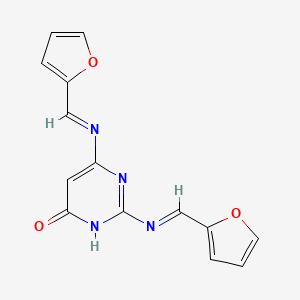
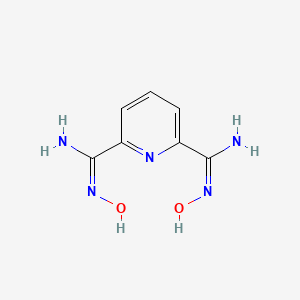
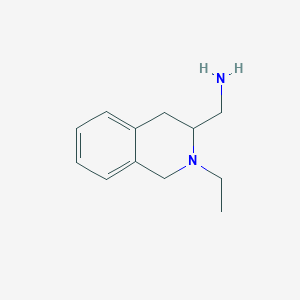
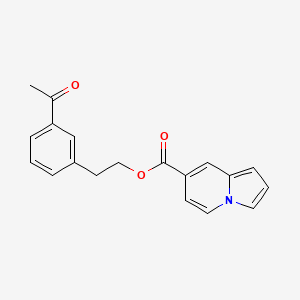
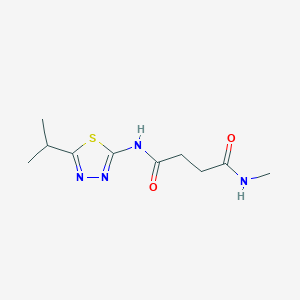
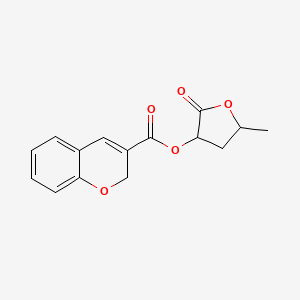

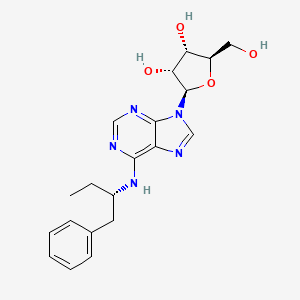


![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)
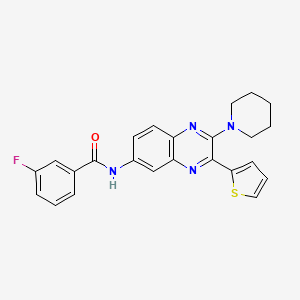
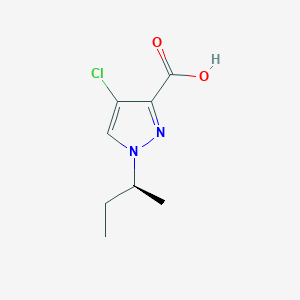
![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)
